The synthesis of 2-ethoxy-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been achieved through a multi-step process. A key intermediate in this synthesis is the chiral amine, [4-(4-fluorobenzyl)-2-morpholinyl]methylamine. []
One of the enantiomers, (S)-(-)-2-ethoxy-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide, was synthesized starting with the corresponding optically active amine, (S)-(-)-[4-(4-fluorobenzyl)-2-morpholinyl]methylamine. [] This chiral amine was prepared through optical resolution of [4-(4-fluorobenzyl)-2-morpholinyl]methyl p-toluenesulfonate using (-)-N-(p-toluenesulfonyl)glutamic acid, followed by amination. [] The other enantiomer, (R)-(+)-2-ethoxy-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide, was synthesized using an analogous approach starting with (R)-(+)-[4-(4-fluorobenzyl)-2-morpholinyl]methylamine. [] This enantiomer was derived from the optical resolution of [4-(4-fluorobenzyl)-2-morpholinyl]methyl p-toluenesulfonate using (+)-N-(p-toluenesulfonyl)glutamic acid, followed by amination. []
The molecular structure of 2-ethoxy-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide contains a benzamide moiety linked to a thiazole ring, which is further substituted with a 4-fluorobenzyl group. [] The presence of a chiral center in the morpholine ring leads to the existence of two enantiomers. [] Detailed structural analysis of this compound and its enantiomers might involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling.
2-Ethoxy-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has demonstrated activity as a serotonin 5-HT4 receptor agonist. [] This activity is thought to be responsible for its gastrokinetic effects. [] The precise molecular mechanism by which it interacts with the 5-HT4 receptor is not fully elucidated. Further research involving receptor binding studies, mutagenesis studies, and computational modeling would be needed to gain a comprehensive understanding of its mechanism of action.
The primary scientific application of 2-ethoxy-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been in the investigation of its potential as a gastrokinetic agent. [] In vitro studies have shown that it acts as a serotonin 5-HT4 receptor agonist. [] Further research, including in vivo studies and clinical trials, would be necessary to fully evaluate its therapeutic potential and to determine its efficacy and safety profile.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2